Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone structure
(R/S)-δ-Hexalactone structure
Nome del prodotto:(R/S)-δ-Hexalactone
Numero CAS:823-22-3
MF:C6H10O2
MW:114.142402172089
MDL:MFCD00083574
CID:39978
PubChem ID:13204

(R/S)-δ-Hexalactone Proprietà chimiche e fisiche

Nomi e identificatori

    • delta-Hexanolactone
    • delta-Hexalactone~5-Hydroxyhexanoic acid lactone
    • 5-Methyl-Delta-Valerolactone
    • 6-methyloxan-2-one
    • HEXALACTONE, DELTA-(RG)
    • tetrahydro-6-methyl-2H-Pyran-2-one
    • &delta
    • δ-Hexalactone
    • 5-Methyl-δ-valerolactone
    • 5-Hydroxyhexanoic acid lactone
    • delta-Caprolactone
    • delta-Methyl-delta-valerolactone
    • delta-Hexalactone
    • 2H-Pyran-2-one, tetrahydro-6-methyl-
    • .delta.-Caprolactone
    • 6-Methylvalerolactone
    • 5-Hexanolide
    • .delta.-Hexalactone
    • Hexanoic acid, 5-hydroxy-, lactone
    • RZTOWFMDBDPERY-UHFFFAOYSA-N
    • .delta.-Methyl-.delta.-valerolactone
    • Hexanoic acid, .delta.-lactone
    • 5-Hexalactone
    • Hexalactone, delta-
    • hexalacto
    • Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
    • Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
    • (RS)-δ-Hexalactone
    • (±)-5-Hexanolide
    • (±)-δ-Hexalactone
    • 6-Methyl-2H-tetrahydropyran-2-one
    • 6-Methyl-δ-valerolactone
    • 6-Methyltetrahydropyran-2-one
    • Hexanoic acid, 5-hydroxy-, δ-lactone
    • NSC 134774
    • NSC 32863
    • δ-Caprolactone
    • δ-Hexanolactone
    • δ-Hexanolide
    • δ-Methyl-δ-valerolactone
    • (R/S)-δ-Hexalactone
    • MDL: MFCD00083574
    • Inchi: 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
    • Chiave InChI: RZTOWFMDBDPERY-UHFFFAOYSA-N
    • Sorrisi: O=C1CCCC(C)O1
    • BRN: 80501

Proprietà calcolate

  • Massa esatta: 114.06808
  • Massa monoisotopica: 114.06808
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 98.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • Conta Tautomer: 2
  • XLogP3: 1
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Liquido oleoso da incolore a giallastro, con olio di cocco e aroma crema, con aroma bruciato e fruttato.
  • Densità: 1.037
  • Punto di fusione: 18°C
  • Punto di ebollizione: 115°C/22mmHg(lit.)
  • Punto di infiammabilità: 225 ºF
  • Indice di rifrazione: 1.452
  • Coefficiente di ripartizione dell'acqua: Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.10200
  • Solubilità: Leggermente solubile in acqua, solubile in etere, etanolo, olio e glicole propilenico.
  • FEMA: 3167

(R/S)-δ-Hexalactone Informazioni sulla sicurezza

(R/S)-δ-Hexalactone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-29539-0.05g
6-methyloxan-2-one
823-22-3 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-29539-1.0g
6-methyloxan-2-one
823-22-3 95.0%
1.0g
$24.0 2025-03-19
Enamine
EN300-29539-50.0g
6-methyloxan-2-one
823-22-3 95.0%
50.0g
$94.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KP846-5g
(R/S)-δ-Hexalactone
823-22-3 98%
5g
¥64.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0759-25g
(R/S)-δ-Hexalactone
823-22-3 99.0%(GC)
25g
¥475.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19274-25g
delta-Hexanolactone, 98%
823-22-3 98%
25g
¥621.00 2023-03-03
Ambeed
A782970-500g
6-Methyltetrahydro-2H-pyran-2-one
823-22-3 98% GC
500g
$307.0 2025-02-21
Enamine
EN300-29539-50g
6-methyloxan-2-one
823-22-3 95%
50g
$94.0 2023-09-06
TRC
H294195-25g
(R/S)-δ-Hexalactone
823-22-3
25g
$ 138.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60800-100g
5-Methyl-Delta-Valerolactone
823-22-3 98%
100g
¥576.0 2022-04-27

(R/S)-δ-Hexalactone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2662909-39-7 Solvents: Isopropanol ;  24 h, 30 atm, 100 °C
Riferimento
Efficient hydrogenation of levulinic acid catalyzed by spherical NHC-Ir assemblies with atmospheric pressure of hydrogen
Shen, Lingyun; et al, Green Chemistry, 2021, 23(14), 5037-5042

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide
Riferimento
Ruthenium tetroxide oxidation of simple ethers: a systematic study
Smith, Amos B. III; et al, Synthetic Communications, 1980, 10(3), 205-11

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 2111154-42-6 Solvents: Water ;  5 bar, 130 °C
Riferimento
Efficient Iridium Catalysts for Base-Free Hydrogenation of Levulinic Acid
Wang, S.; et al, Organometallics, 2017, 36(16), 3152-3162

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: L-Phenylalanine, N-(4-methyl-3-sulfobenzoyl)-, sodium salt (1:1) (polystyrene-supported) Solvents: Acetonitrile ;  70 °C
Riferimento
Oxidation of alcohols in continuous flow with a solid phase hypervalent iodine catalyst
Bensberg, Kathrin; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 min, 250 psi, 130 °C
Riferimento
Facile Baeyer-Villiger oxidation of cyclic ketones: conventional versus microwave-assisted approach
Randino, Rosario; et al, Tetrahedron Letters, 2015, 56(42), 5723-5726

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Anatase (TiO2) ,  Ruthenium Solvents: 1,4-Dioxane ;  25 h, 4 MPa, 150 °C
Riferimento
Pathway to fully-renewable biobased polyesters derived from HMF and phenols
Tavana, Jalal; et al, Polymer Chemistry, 2022, 13(9), 1215-1227

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid ,  Hydrogen Catalysts: Nickel
Riferimento
Syntheses in the pyran series. II. The oxymethylenelactone rearrangement
Korte, Friedhelm; et al, Chemische Berichte, 1955, 88, 1676-84

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  4 h, 85 °C
Riferimento
H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes
Tian, Yunfei; et al, Green Chemistry, 2017, 19(21), 5230-5235

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Octane ;  18 h, 120 °C
Riferimento
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis
Ji, Pengfei ; et al, Journal of the American Chemical Society, 2019, 141(37), 14878-14888

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Riferimento
Cooperative Catalysis of Samarium Diiodide and Mercaptan in a Stereoselective One-Pot Transformation of 5-Oxopentanals into δ-Lactones
Hsu, Jue-Liang; et al, Organic Letters, 1999, 1(12), 1989-1991

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Riferimento
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Nickel iodide (NiI2) ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid
Riferimento
Barbier-type reactions of cyclic acid anhydrides and keto acids mediated by an SmI2/(NiI2-catalytic) system. Preparation of disubstituted lactones
Machrouhi, Fouzia; et al, European Journal of Organic Chemistry, 1998, (11), 2431-2436

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Stannous octoate ;  2 h, 130 °C
Riferimento
Rapid and Controlled Polymerization of Bio-sourced δ-Caprolactone toward Fully Recyclable Polyesters and Thermoplastic Elastomers
Li, Changjian; et al, Angewandte Chemie, 2022, 61(16),

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Riferimento
Exploiting the Geminal Acylation Reaction to Produce Beta-Turn Peptidomimetic
Elliott, Christine E., 2001, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Stannous octoate ;  2 h, 180 °C
Riferimento
Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone
Yan, Qin; et al, Macromolecules (Washington, 2022, 55(10), 3860-3868

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  3 h, 50 °C
Riferimento
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; et al, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Toluene ;  1 h, rt
1.2 Reagents: Potassium hydroxide ,  Potassium ferricyanide Solvents: Water ;  5 h, rt
Riferimento
Oxidation of alcohols with nitroxyl radical under polymer-supported two-phase conditions
Kashiwagi, Yoshitomo; et al, New Journal of Chemistry, 2003, 27(11), 1545-1549

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Riferimento
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
Riferimento
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; et al, Tetrahedron Letters, 2009, 50(49), 6823-6825

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Riferimento
Enzymic resolution of medium-ring lactones. Synthesis of (S)-(+)-phoracantholide I
Fouque, Elie; et al, Synthesis, 1989, (9), 661-6

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ;  6 h, rt
Riferimento
Efficient Transfer of Chelating Amides into Different Types of Esters and Lactones
Jakob, Uwe; et al, European Journal of Organic Chemistry, 2014, 2014(31), 6963-6974

Synthetic Routes 23

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Oxygen-atom transfer from nitrous oxide (N:N:O) to nickel alkyls. Syntheses and reactions of nickel(II) alkoxides
Matsunaga, Phillip T.; et al, Polyhedron, 1995, 14(1), 175-85

Synthetic Routes 24

Condizioni di reazione
1.1 Catalysts: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Riferimento
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum oxide Solvents: Ethyl acetate
Riferimento
Cyclization of hydroxy enol ethers into spiroacetals. Evidence for the position of the transition state and its implication on the stereoelectronic effects in acetal formation
Pothier, Normand; et al, Helvetica Chimica Acta, 1992, 75(2), 604-20

(R/S)-δ-Hexalactone Raw materials

(R/S)-δ-Hexalactone Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:823-22-3)(R/S)-δ-Hexalactone
A1203991
Purezza:99%
Quantità:500g
Prezzo ($):276.0